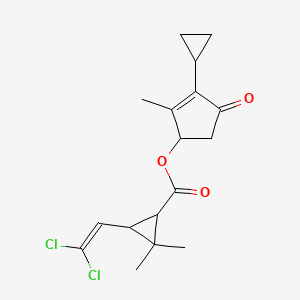

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester

Description

This compound is a synthetic pyrethroid analog characterized by a cyclopropanecarboxylic acid backbone esterified to a cyclopentenyl moiety. Key structural features include:

- Cyclopropane ring: Substituted with 2,2-dimethyl groups and a 3-(2,2-dichloroethenyl) group, which enhances electrophilic reactivity and stability .

- Ester group: A 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester, contributing to lipophilicity and bioactivity .

Pyrethroids like this compound are widely used as insecticides due to their neurotoxic effects on pests. The dichloroethenyl group may improve resistance to environmental degradation compared to non-halogenated analogs .

Properties

CAS No. |

81910-09-0 |

|---|---|

Molecular Formula |

C17H20Cl2O3 |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

(3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H20Cl2O3/c1-8-12(7-11(20)14(8)9-4-5-9)22-16(21)15-10(6-13(18)19)17(15,2)3/h6,9-10,12,15H,4-5,7H2,1-3H3 |

InChI Key |

PAZARHMKNIDSAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester typically involves multiple steps, including the formation of the cyclopropane ring and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common to achieve the required quality standards.

Chemical Reactions Analysis

Ester Hydrolysis

| Condition | Half-Life | Products Formed |

|---|---|---|

| pH 1 (acidic) | ~3 days | Cyclopropanecarboxylic acid + alcohol |

| pH 13 (basic) | <24 hours | Cyclopropanecarboxylic acid + alcohol |

This reaction proceeds via nucleophilic acyl substitution, with hydroxide or hydronium ions attacking the carbonyl group .

Dichloroethenyl Group Reactivity

The 3-(2,2-dichloroethenyl) substituent participates in elimination and nucleophilic substitution reactions:

-

Dehydrohalogenation : Under strong bases (e.g., KOH/ethanol), eliminates HCl to form a triple bond .

-

Radical reactions : Reacts with hydroxyl radicals in the atmosphere with a half-life of 2.4 days , leading to oxidative degradation products like chlorinated aldehydes .

Cyclopentenone Reactivity

The 4-oxo-2-cyclopentenyl group exhibits characteristic enone chemistry:

-

Conjugate addition : Reacts with Grignard reagents at the β-position of the α,β-unsaturated ketone.

-

Diels-Alder reactions : Acts as a dienophile with electron-rich dienes at elevated temperatures (80–120°C).

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes controlled cleavage:

-

Acid-catalyzed opening : Reacts with HBr to form brominated alkanes.

-

Thermal decomposition : At >200°C, produces alkenes via retro-Diels-Alder pathways.

Environmental Degradation Pathways

The compound shows 0% biodegradation in 28-day OECD 301D tests, indicating persistence in natural environments without microbial intervention .

Biological Interactions

While primarily a synthetic intermediate, studies demonstrate:

-

Non-genotoxic behavior : Negative results in Ames test (Salmonella typhimurium) and chromosomal aberration assays .

-

Enzymatic interactions : Hydrolysis by esterases in mammalian systems produces bioactive metabolites that influence pyruvate metabolism .

This comprehensive reactivity profile highlights the compound's versatility in synthetic applications and environmental persistence. Controlled laboratory conditions enable targeted transformations, while environmental exposure leads to gradual degradation through hydrolysis and photolysis pathways.

Scientific Research Applications

Synthesis of Pyrethroid Insecticides

One of the primary applications of cyclopropanecarboxylic acid derivatives is their role as intermediates in the synthesis of pyrethroid insecticides. These insecticides are widely used due to their effectiveness against a broad range of pests while being less toxic to mammals compared to traditional organophosphates.

- Intermediate Production : The compound serves as a precursor for synthesizing various pyrethroid formulations. The (+)-cis isomer of cyclopropanecarboxylic acid is particularly sought after for its higher efficacy in insecticidal activity .

- Process Optimization : Research has focused on optimizing processes to enhance the yield of the desired (+)-cis isomer from racemic mixtures. Techniques such as fractional crystallization followed by resolution using optically active amines have been explored to improve production efficiency .

- Environmental Impact : While effective as an insecticide, studies have shown that cyclopropanecarboxylic acid derivatives exhibit acute toxicity to aquatic organisms, necessitating careful consideration in environmental risk assessments .

Case Study 1: Efficacy Testing of Pyrethroid Formulations

A study conducted by researchers evaluated various formulations derived from cyclopropanecarboxylic acid derivatives against common agricultural pests. The results indicated that formulations containing the (+)-cis isomer demonstrated significantly higher mortality rates compared to those with trans isomers or racemic mixtures.

Case Study 2: Environmental Fate and Transport

Research assessing the environmental fate of cyclopropanecarboxylic acid derivatives revealed that these compounds tend to persist in soil and water systems due to their low biodegradability. A level III fugacity model indicated that approximately 73.7% of the compound distributes to soil compartments, highlighting potential risks for soil-dwelling organisms .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 3-cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and related pyrethroids:

Key Structural and Functional Differences:

Non-halogenated analogs (e.g., bioallethrin) exhibit faster degradation in sunlight, reducing environmental persistence .

Ester Moieties :

- The 3-cyclopropyl group in the target compound’s ester may increase lipid solubility, improving penetration through insect cuticles .

- Prallethrin’s propynyl group confers higher volatility, making it suitable for vaporizable formulations .

Toxicity and Selectivity :

- Dichloroethenyl-substituted compounds often show higher mammalian toxicity due to stable metabolites, whereas propenyl/propynyl analogs are more rapidly metabolized .

Biological Activity

Cyclopropanecarboxylic acid, particularly the derivative 3-(2,2-dichloroethenyl)-2,2-dimethyl- , has garnered attention due to its biological activity and applications in agrochemicals, specifically as a precursor to pyrethroid insecticides. This article explores the biological activity, chemical properties, and relevant case studies of this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Name : Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-

- Molecular Formula : C₈H₉Cl₂O₂

- Molecular Weight : 202.06 g/mol

- CAS Registry Number : 61898-95-1

The compound exhibits geometric isomerism with notable isomers including (+)-cis and (-)-cis forms. The (+)-cis isomer has been identified as the most biologically active variant, particularly in its efficacy as an insecticide precursor .

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives are primarily noted for their use in developing pyrethroid insecticides . These compounds work by disrupting the normal functioning of insect nervous systems. The mechanism involves the inhibition of sodium channels, leading to prolonged depolarization and subsequent paralysis of the insect .

- Efficacy : The (+)-cis isomer has shown significantly higher insecticidal activity compared to its trans counterparts. Studies indicate that formulations containing this isomer yield better results against a variety of pests such as mosquitoes and agricultural insects .

Metabolic Pathways

Research indicates that cyclopropanecarboxylic acid derivatives are not naturally occurring metabolites; they are primarily found in individuals exposed to these compounds or their derivatives. The presence of these compounds in human blood suggests potential metabolic pathways that may involve conjugation reactions leading to detoxification .

Case Studies

- Pyrethroid Development : Research has demonstrated that the synthesis of pyrethroids from cyclopropanecarboxylic acid derivatives leads to products with enhanced stability and efficacy. A study focused on the synthesis of esters from these acids highlighted a significant improvement in insecticidal properties when using the (+)-cis isomer compared to racemic mixtures .

- Toxicological Assessments : Toxicological evaluations have been performed to assess the safety profile of cyclopropanecarboxylic acid derivatives. The OECD guidelines were followed for reproductive and developmental toxicity screening tests, indicating that while acute toxicity was noted, chronic exposure assessments were limited due to its classification as a closed-system intermediate .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₂O₂ |

| Molecular Weight | 202.06 g/mol |

| CAS Registry Number | 61898-95-1 |

| Primary Use | Insecticide precursor |

| Active Isomer | (+)-cis |

| Toxicological Classification | Closed-system intermediate |

Q & A

Basic: What are the primary synthetic routes for preparing the cyclopropane core in this compound, and how do reaction conditions influence yield?

Answer:

The cyclopropane core can be synthesized via two main pathways:

- Method A : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, phenylthioetherification followed by oxidation and cyclization yields the intermediate 4,4-dimethyl-3,4-dihydro-2-pyranone. This is further processed to form the cyclopropane ring .

- Method B : Direct cyclization of methyl 5-oxo-3,3-dimethylpentanoate under acidic conditions generates the cyclopropane structure.

Key Factors : - Temperature control (60–80°C) during cyclization minimizes side reactions.

- Catalytic acid selection (e.g., BF₃·Et₂O) improves cyclization efficiency. Yields range from 65% to 85% depending on purity of intermediates .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry of the dichloroethenyl substituent?

Answer:

- NMR : ¹H and ¹³C NMR can resolve cis/trans configurations of the dichloroethenyl group. Coupling constants (J = 8–12 Hz for trans; J = 4–6 Hz for cis) are critical .

- X-ray Crystallography : Definitive confirmation of spatial arrangement, especially when crystallizing the ester derivative with a heavy atom (e.g., bromine) .

- IR Spectroscopy : C=C stretching vibrations (~1600 cm⁻¹) help identify conjugation with the cyclopropane ring .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods with local exhaust to avoid inhalation of volatile intermediates .

- First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced: How do competing reaction pathways (e.g., ring-opening vs. esterification) impact the synthesis of the cyclopentenyl ester moiety?

Answer:

- Ring-Opening Risk : The cyclopentenyl ester’s α,β-unsaturated ketone is prone to nucleophilic attack. Using mild bases (e.g., NaHCO₃) during esterification minimizes hydrolysis of the cyclopropane core .

- Temperature Control : Keeping reactions below 40°C prevents retro-Diels-Alder decomposition of the cyclopentenyl ring .

- Catalyst Selection : Lipase enzymes (e.g., Candida antarctica) enable regioselective esterification at the 1-yl position, avoiding side reactions .

Advanced: What strategies resolve contradictions in reported NMR data for cis/trans isomers of related cyclopropane derivatives?

Answer:

- Dynamic NMR (DNMR) : Detects slow interconversion of isomers at low temperatures (-40°C), clarifying overlapping signals .

- Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric peaks, differentiating cis and trans configurations .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of ambiguous signals .

Advanced: How can HPLC methods be optimized to separate degradation products formed under acidic conditions?

Answer:

- Column Selection : C18 columns with 3 µm particle size enhance resolution of polar degradation products (e.g., hydrolyzed carboxylic acids) .

- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water improves peak symmetry.

- Detection : UV at 210 nm captures low-wavelength absorbers, while MS/MS identifies fragments (e.g., m/z 391.29 for the parent ion) .

Advanced: What mechanistic insights explain the regioselectivity of halogen substitution in cyclopropane derivatives during sodium alkoxide reactions?

Answer:

- Steric Effects : Bulky substituents (e.g., 3-cyclopropyl) direct nucleophilic attack to the less hindered 2,2-dimethyl position .

- Electronic Effects : Electron-withdrawing dichloroethenyl groups activate adjacent carbons for SN2 displacement by alkoxides .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing substitution rates by 30–50% .

Advanced: How does the compound’s stability vary under UV exposure, and what degradation pathways dominate?

Answer:

- Primary Pathway : Photoinduced cleavage of the dichloroethenyl group generates chlorinated radicals, leading to cyclopropane ring-opening .

- Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) quenches radicals, extending shelf life by 6 months .

- Analytical Monitoring : Accelerated UV aging studies (254 nm, 72 hrs) with GC-MS identify major degradation products (e.g., 3-cyclopropyl-2-methyl-4-oxo-2-cyclopentenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.